C15H12N2O3S

Description

The compound with the molecular formula C₁₅H₁₂N₂O₃S represents a diverse group of heterocyclic and sulfonamide-based organic molecules. These compounds share the same molecular formula but differ in structural arrangements, leading to distinct physical, chemical, and biological properties. Key structural features include sulfur-containing rings (e.g., thiazolidinones, benzothiazoles), sulfonamide linkages, and aromatic substituents. Applications range from pharmaceutical agents to chemical intermediates .

Properties

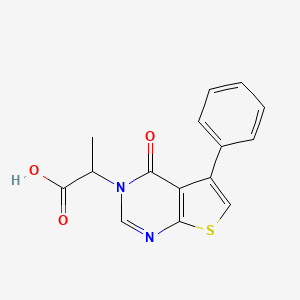

IUPAC Name |

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-9(15(19)20)17-8-16-13-12(14(17)18)11(7-21-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTJVXCOJIPVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone typically involves the reaction of benzimidazole derivatives with 3,4-dihydroxyacetophenone under specific conditions . The reaction is often carried out in the presence of a base, such as potassium carbonate , and a solvent like dimethyl sulfoxide (DMSO) . The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone: undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anti-diabetic and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: It targets specific enzymes and receptors in biological systems.

Pathways Involved: It modulates signaling pathways related to inflammation and glucose metabolism.

Comparison with Similar Compounds

Structural Analysis

- Thiazolidinone Derivatives (e.g., 681260-15-1): Characterized by a five-membered sulfur-containing ring with a ketone group. The nitro group enhances electrophilicity, influencing reactivity in medicinal chemistry .

- Sulfonamide Derivatives (e.g., 875227-77-3): The sulfonamide (-SO₂NH-) group provides hydrogen-bonding capability, critical for targeting enzymes like carbonic anhydrase .

- Quinazolinone Derivatives (e.g., ): The fused bicyclic quinazolinone core is associated with vasorelaxant and anticonvulsant activities .

Physicochemical Properties

- Solubility : Sulfonamide derivatives (e.g., 875227-77-3) exhibit lower aqueous solubility due to aromatic hydrophobicity, whereas ester-containing compounds (e.g., 546099-80-3) are more lipophilic .

- Thermal Stability: Thiazolidinones and benzothiazoles show moderate stability, while carbamate esters (e.g., 84427-33-8) hydrolyze readily under extreme pH .

Key Research Findings

Synthetic Efficiency: Ultrasonic irradiation enabled solvent-free synthesis of the quinazolinone derivative with 95% yield, highlighting eco-friendly advantages .

Drug Likeness : Sulfonamide derivatives (e.g., 875227-77-3) exhibit favorable LogP values (~3.9), aligning with Lipinski’s rules for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.